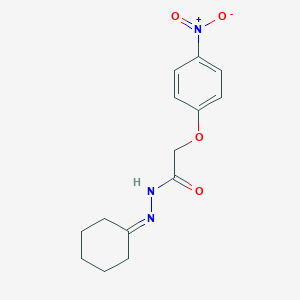
N'-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide is a chemical compound with the molecular formula C14H17N3O4 and a molecular weight of 291.309 g/mol . This compound is characterized by the presence of a cyclohexylidene group, a nitrophenoxy group, and an acetohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide typically involves the reaction of 2-(4-nitrophenoxy)acetic acid hydrazide with cyclohexanone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide can be compared with similar compounds such as:
2-(4-nitrophenoxy)acetic acid hydrazide: This compound is a precursor in the synthesis of N’-cyclohexylidene-2-(4-nitrophenoxy)acetohydrazide.
N’-cyclohexylidene-2-(4-propylphenoxy)acetohydrazide: A similar compound with a propyl group instead of a nitro group.
N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide: Another related compound with a naphthylamino group.
Properties
IUPAC Name |
N-(cyclohexylideneamino)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-14(16-15-11-4-2-1-3-5-11)10-21-13-8-6-12(7-9-13)17(19)20/h6-9H,1-5,10H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGCDSPLNVBASN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356797 |
Source


|
| Record name | AN-329/40840076 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92440-68-1 |
Source


|
| Record name | AN-329/40840076 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-iodo-N-{4-[(mesitylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B322470.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B322472.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B322473.png)
![3-chloro-N-{4-[(mesitylamino)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B322475.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide](/img/structure/B322476.png)
![4-chloro-N-{4-[(mesitylamino)sulfonyl]phenyl}benzamide](/img/structure/B322480.png)
![4-fluoro-N-{4-[(mesitylamino)sulfonyl]phenyl}benzamide](/img/structure/B322483.png)
![2-bromo-N-{4-[(mesitylamino)sulfonyl]phenyl}benzamide](/img/structure/B322484.png)
![4-{4-[(Mesitylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B322485.png)
![2-({4-[(Mesitylamino)sulfonyl]anilino}carbonyl)benzoic acid](/img/structure/B322486.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322490.png)

![2-(2-bromo-4-methylphenoxy)-N-(2-{[(2-bromo-4-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B322492.png)
![1,4-Bis[(2-bromo-4-methylphenoxy)acetyl]piperazine](/img/structure/B322493.png)
